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Compound of Interest

Compound Name: Acid-PEG2-SS-PEG2-Acid

Cat. No.: B605133

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG2-SS-PEG2-Acid linker is a versatile, homobifunctional crosslinker playing a
crucial role in the advancement of bioconjugation and drug delivery systems. Its structure,
featuring two polyethylene glycol (PEG) units, a central disulfide bond, and terminal carboxylic
acid groups, imparts a unique combination of properties including enhanced solubility,
biocompatibility, and controlled cleavability. This guide provides a comprehensive overview of
the structure, properties, and applications of the Acid-PEG2-SS-PEG2-Acid linker, with a focus
on its utility in the development of sophisticated therapeutic and diagnostic agents.

Structure and Physicochemical Properties

The fundamental structure of Acid-PEG2-SS-PEG2-Acid, chemically named 3-[2-[2-[2-[2-(2-
carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid, is characterized by its
symmetrical design.[1] This design incorporates two PEG2 spacers that flank a central disulfide
bond, with carboxylic acid functionalities at both termini. This unique arrangement of functional
groups is key to its utility in bioconjugation.

Physicochemical Data

A summary of the key physicochemical properties of Acid-PEG2-SS-PEG2-Acid is presented
in the table below. It is important to note that while some data is specific to this molecule, other
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values are estimated based on structurally similar compounds and general chemical principles.

Property Value Source/Notes
Chemical Formula C14H2608S2 [2]
Molecular Weight 386.5 g/mol [2]
CAS Number 1807539-10-1 [2]
Appearance Colorless oil [3]
Purity >95% [1]

[2] Quantitative data not
Solubilt Soluble in Water, DMSO, readily available. The PEG
olubili
Y DCM, DMF chains enhance aqueous

solubility.

Estimated based on the pKa of
similar PEG dicarboxylic acids.

pKa (Carboxylic Acids) ~4-5 [2] The electron-donating effect
of the PEG chain influences

acidity.

Storage Conditions -20°C, desiccated [1112]

Core Properties and Functionality

The utility of the Acid-PEG2-SS-PEG2-Acid linker is derived from its distinct functional
components: the terminal carboxylic acids, the central disulfide bond, and the PEG spacers.

» Carboxylic Acid Groups: The two terminal carboxylic acid groups are the primary sites for
conjugation. They can be readily activated to react with primary amines on biomolecules,
such as the lysine residues of proteins or antibodies, to form stable amide bonds. This
reaction is typically facilitated by carbodiimide chemistry, often using activators like 1-Ethyl-3-
(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS)
or its water-soluble analog, Sulfo-NHS.
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» Disulfide Bond: The central disulfide bond is a key feature, rendering the linker cleavable
under reducing conditions. This is particularly advantageous for drug delivery applications,
as the disulfide bond is relatively stable in the oxidizing environment of the bloodstream but
can be cleaved by reducing agents present in the intracellular environment, such as
glutathione (GSH), thioredoxin (Trx), and glutaredoxin (Grx).[4] This allows for the targeted
release of a conjugated payload within the cell. Common laboratory reducing agents like
dithiothreitol (DTT) can also efficiently cleave the disulfide bond.

o PEG Spacers: The two PEG2 units are short polyethylene glycol chains that confer several
beneficial properties. They increase the overall hydrophilicity of the linker and any molecule it
is conjugated to, which can improve solubility and reduce aggregation.[1] The flexibility of the
PEG chains also helps to minimize steric hindrance during conjugation reactions and can
improve the pharmacokinetic properties of the resulting bioconjugate.

Applications in Research and Drug Development

The unique properties of the Acid-PEG2-SS-PEG2-Acid linker make it a valuable tool in a
variety of applications, most notably in the development of Antibody-Drug Conjugates (ADCSs).

Antibody-Drug Conjugates (ADCSs)

In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a
monoclonal antibody that targets a specific antigen on cancer cells. The Acid-PEG2-SS-PEG2-
Acid linker can be used to conjugate the drug to the antibody. Upon internalization of the ADC
into the target cancer cell, the higher intracellular concentration of reducing agents like
glutathione leads to the cleavage of the disulfide bond and the release of the cytotoxic payload,
resulting in targeted cell killing.

Other Bioconjugation Applications

Beyond ADC:s, this linker can be used for:

e Protein and Peptide Modification: To enhance solubility, stability, and pharmacokinetic
profiles.

o Surface Immobilization: To attach biomolecules to surfaces for applications in diagnostics
and biosensors.
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o Formation of Hydrogels: The bifunctional nature of the linker allows for its use in creating
cross-linked hydrogel networks for controlled release and tissue engineering applications.

Experimental Protocols

The following are generalized protocols for the use of Acid-PEG2-SS-PEG2-Acid in
bioconjugation. Optimization of these protocols is highly recommended for specific
applications.

Protocol 1: Two-Step EDC/NHS Activation and Amine
Coupling

This protocol describes the conjugation of the carboxylic acid groups of the linker to primary
amines on a target molecule (e.g., a protein).

Materials:

Acid-PEG2-SS-PEG2-Acid

o Target molecule with primary amines (e.g., antibody)

o Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M glycine

e Desalting column

Procedure:

o Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation
Buffer immediately before use.
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 Activation of Acid-PEG2-SS-PEG2-Acid:

o Dissolve Acid-PEG2-SS-PEG2-Acid in Activation Buffer.

o Add a 2-4 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

o Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
o Conjugation to Amine-Containing Molecule:

o Immediately add the activated linker solution to the target molecule in Coupling Buffer. A
10-20 fold molar excess of the linker to the target molecule is a common starting point for
optimization.

o Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

¢ Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction
by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.

» Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g.,
a desalting column) equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Disulfide Bond Cleavage Assay

This protocol provides a method to assess the cleavage of the disulfide bond in a conjugate.
Materials:

 Disulfide-linked conjugate

o Cleavage Buffer: PBS, pH 7.4

e Reducing Agent: Dithiothreitol (DTT) or Glutathione (GSH)

¢ Analysis method: SDS-PAGE, HPLC, or mass spectrometry

Procedure:

o Sample Preparation: Dissolve the disulfide-linked conjugate in Cleavage Buffer.
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« Initiation of Cleavage: Add the reducing agent to the conjugate solution. Typical final
concentrations are 1-10 mM for DTT or 1-10 mM for GSH.

e |ncubation: Incubate the reaction mixture at 37°C.

o Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots of
the reaction mixture.

e Analysis: Analyze the aliquots by a suitable method to monitor the cleavage of the conjugate
and the appearance of the cleaved products. For example, in SDS-PAGE under reducing
conditions, the cleavage of an ADC would result in the separation of the light and heavy
chains of the antibody and the release of the drug-linker moiety.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows
involving the Acid-PEG2-SS-PEG2-Acid linker.
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Caption: Workflow for the conjugation of Acid-PEG2-SS-PEG2-Acid to a biomolecule.
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Caption: Mechanism of drug release from an ADC utilizing a disulfide linker.

Conclusion

The Acid-PEG2-SS-PEG2-Acid linker is a powerful and versatile tool for researchers and drug
developers. Its well-defined structure, combining reactive carboxylic acid termini for
conjugation, a cleavable disulfide bond for controlled release, and PEG spacers for improved
physicochemical properties, makes it highly suitable for a range of applications, particularly in
the design of next-generation targeted therapeutics like ADCs. A thorough understanding of its
properties and reaction conditions is essential for its successful implementation in creating
innovative and effective bioconjugates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

